molecular formula C15H14BrN5O3 B11471740 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11471740
M. Wt: 392.21 g/mol
InChI Key: SXFXDXJOXLJAOT-UHFFFAOYSA-N
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Description

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a bromopyrazole moiety, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromopyrazole intermediate, which is then coupled with a methoxyphenyl derivative. The final step involves the formation of the oxadiazole ring through cyclization reactions under specific conditions, such as the use of dehydrating agents and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a wide range of substituted products .

Scientific Research Applications

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C15H14BrN5O3

Molecular Weight

392.21 g/mol

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H14BrN5O3/c1-23-12-4-2-10(3-5-12)6-17-14(22)15-19-13(20-24-15)9-21-8-11(16)7-18-21/h2-5,7-8H,6,9H2,1H3,(H,17,22)

InChI Key

SXFXDXJOXLJAOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br

Origin of Product

United States

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